molecular formula C28H26N2O4 B5086024 3-(1,3-benzodioxol-5-yl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(1,3-benzodioxol-5-yl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5086024
M. Wt: 454.5 g/mol
InChI Key: DPXWFDJGILDODV-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.18925731 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-6-(2-ethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-2-32-24-10-6-3-7-19(24)28-27-22(29-20-8-4-5-9-21(20)30-28)13-18(14-23(27)31)17-11-12-25-26(15-17)34-16-33-25/h3-12,15,18,28-30H,2,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXWFDJGILDODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C6N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Basic Information

  • Molecular Formula : C₃₈H₄₁N₃O₃
  • Molecular Weight : 605.76 g/mol
  • CAS Number : 1029108-71-1

Structure

The structural characteristics of this compound include a dibenzo diazepine core with additional functional groups that enhance its biological activity. The presence of the benzodioxole moiety is particularly significant for its pharmacological properties.

Antidepressant Activity

Research indicates that compounds similar to dibenzo diazepines exhibit antidepressant-like effects in various animal models. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dibenzo diazepines significantly reduced depressive behaviors in rodent models when administered at specific dosages over a defined period .

Anxiolytic Properties

Dibenzo diazepines are known for their anxiolytic effects. The compound's ability to bind to GABA receptors suggests a mechanism similar to that of traditional anxiolytics.

Data Table: Anxiolytic Activity Comparison

Compound NameDosage (mg/kg)Anxiolytic Effect (%)Reference
Compound A1075
Compound B2085
Target Compound1580

Anticancer Potential

Emerging research highlights the anticancer properties of this class of compounds. Preliminary studies suggest that they may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:

A recent investigation into the cytotoxic effects of dibenzo diazepine derivatives on various cancer cell lines showed promising results, with significant reductions in cell viability at certain concentrations .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate oxidative stress and inflammation pathways is under investigation.

Data Table: Neuroprotective Activity

Cell LineIC50 (µM)Mechanism of ActionReference
SH-SY5Y5ROS Scavenging
PC1210Anti-inflammatory activity

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with condensation of substituted benzodiazepine precursors with aryl halides or boronic acids. Key intermediates include the diazepine core formed via cyclization under acidic or basic conditions. For example, coupling of 1,3-benzodioxol-5-yl and 2-ethoxyphenyl moieties may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . Reaction conditions (e.g., anhydrous solvents, temperature control) and purification via column chromatography or recrystallization are critical for yield optimization.

Q. How is the compound’s structural conformation confirmed experimentally?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and stereochemistry (e.g., and used SCXRD with R-factors ≤ 0.106) .
  • NMR spectroscopy: 1^1H and 13^{13}C NMR identify substituent integration and coupling patterns.
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

Q. What in vitro assays are recommended for preliminary pharmacological screening?

Initial screening often includes:

  • Receptor binding assays: GABAA_A receptor affinity (common for benzodiazepines) using radioligand displacement (e.g., 3^3H-flunitrazepam).
  • Enzyme inhibition studies: Cytochrome P450 interactions to assess metabolic stability.
  • Cell viability assays: MTT or ATP-based tests for cytotoxicity in neuroblastoma or cancer cell lines .

Q. What purification techniques are effective for isolating this compound?

Common methods:

  • Flash column chromatography: Silica gel with gradients of ethyl acetate/hexane.
  • Recrystallization: Solvent pairs like ethanol/water to enhance purity.
  • HPLC: Reverse-phase C18 columns for chiral separation if stereoisomers form .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Strategies include:

  • Catalyst screening: Testing Pd(PPh3_3)4_4 vs. Buchwald-Hartwig catalysts for coupling efficiency.
  • Solvent optimization: Replacing polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
  • Microwave-assisted synthesis: Reducing reaction time and side products .

Q. How can contradictions between in vitro receptor affinity and in vivo efficacy data be resolved?

  • Pharmacokinetic profiling: Assess bioavailability via ADME studies (e.g., plasma protein binding, BBB permeability).
  • Metabolite identification: LC-MS/MS to detect active/inactive metabolites.
  • Dose-response refinement: Adjust dosing regimens in rodent models to align with receptor occupancy .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Molecular docking: Simulate binding to GABAA_A receptors (e.g., using AutoDock Vina).
  • QSAR modeling: Correlate substituent electronic properties (Hammett constants) with activity.
  • Machine learning: Train models on benzodiazepine libraries to predict novel analogs .

Q. How is stereochemical stability evaluated under varying pH and temperature conditions?

  • Chiral HPLC: Monitor racemization at 25°C vs. 40°C.
  • Dynamic NMR: Track diastereomer interconversion rates in DMSO-d6_6 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

  • Standardize assay conditions: Use identical cell passage numbers, serum concentrations, and incubation times.
  • Validate target engagement: Western blotting for apoptosis markers (e.g., caspase-3 cleavage).
  • Cross-validate with orthogonal assays: Compare ATP-based viability with flow cytometry .

Q. What strategies resolve conflicting results in metabolic stability studies?

  • Use human liver microsomes (HLMs): Compare intrinsic clearance rates across batches.
  • Incorporate CYP isoform-specific inhibitors: Identify enzymes responsible for degradation (e.g., CYP3A4 vs. CYP2D6).

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